molecular formula C8H16O B13796468 3,3-Dimethylhexanal CAS No. 55320-57-5

3,3-Dimethylhexanal

Cat. No.: B13796468
CAS No.: 55320-57-5
M. Wt: 128.21 g/mol
InChI Key: IHEORNQYISDNQZ-UHFFFAOYSA-N
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Description

3,3-Dimethylhexanal is an organic compound with the molecular formula C8H16O. It is a colorless liquid with a distinctive aromatic odor. This compound belongs to the family of aldehydes, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and an alkyl group. It is commonly used as an intermediate in the synthesis of various chemicals and as a fragrance component in perfumes and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethylhexanal can be synthesized through the reaction of hexanal with methyl ethyl ketone under acidic conditions. The reaction involves the formation of a carbon-carbon bond between the aldehyde and the ketone, followed by dehydration to yield the desired product .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylhexanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Environmental Chemistry

3,3-Dimethylhexanal plays a significant role in atmospheric chemistry. Studies have shown that it can undergo degradation in the presence of atmospheric oxidants such as hydroxyl radicals and chlorine atoms. The degradation products include short-chain carbonyl compounds like acetone and formaldehyde, which are relevant in understanding air quality and photochemical smog formation .

Table 1: Kinetic Parameters of this compound Degradation

ReactionRate Coefficient (cm³ molecule⁻¹ s⁻¹)
Cl + this compound1.27×10101.27\times 10^{-10}
OH + this compound1.25×10121.25\times 10^{-12}

This degradation pathway indicates that while this compound itself may not significantly impact radiative forcing, its transformation products can contribute to secondary organic aerosol formation, affecting air quality .

Phytochemical Applications

Research indicates that this compound can be utilized in the production of phytochemical compounds that are effective in removing heavy metals from the environment. When cyanobacteria are exposed to aliphatic compounds, they produce phytochemicals capable of chelating heavy metals . This property suggests potential applications in bioremediation strategies.

Flavor and Fragrance Industry

Due to its presence in various herbs and spices, including cinnamon and ginseng, this compound may have applications in the flavor and fragrance industry. Its extraction from natural sources using supercritical carbon dioxide has been noted, where it constitutes a significant percentage of the extracted material .

Toxicological Studies

While this compound is found in natural products, it is also recognized for its potential toxicity. Studies have detected this compound in various biological samples but have not quantified its effects extensively. Understanding its toxicological profile could lead to insights into safe handling practices and regulatory measures .

Industrial Applications

In industrial chemistry, derivatives of compounds related to this compound have been explored for their roles in synthesizing agrochemicals such as fungicides and herbicides. The structural similarities with other aliphatic aldehydes suggest potential pathways for synthesis and application in agricultural chemistry .

Case Study 1: Atmospheric Reactivity

A detailed kinetic study was conducted on the degradation of various carbonyl compounds including this compound under controlled conditions. The results indicated rapid degradation rates upon exposure to atmospheric oxidants, highlighting the compound's role in tropospheric chemistry and its potential environmental implications .

Case Study 2: Phytoremediation Potential

Research into the phytochemical properties of this compound has shown promise for its use in bioremediation efforts aimed at heavy metal removal from contaminated water bodies. Experiments demonstrated that cyanobacteria treated with this compound exhibited increased metal uptake capabilities .

Mechanism of Action

The mechanism of action of 3,3-Dimethylhexanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reaction is important in biological systems, where it can modify proteins and other biomolecules. Additionally, its carbonyl group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Hexanal: A straight-chain aldehyde with similar reactivity but lacking the dimethyl substitution.

    3,3-Dimethylhexane: An alkane with similar molecular weight but different functional groups and reactivity.

    3,3-Dimethylpentanal: A related aldehyde with a shorter carbon chain .

Uniqueness

3,3-Dimethylhexanal is unique due to its specific structure, which includes two methyl groups at the third carbon position. This structural feature influences its reactivity and physical properties, making it distinct from other aldehydes and related compounds .

Biological Activity

3,3-Dimethylhexanal (C8H16O), a branched-chain aldehyde, has garnered attention in the field of chemical biology due to its potential biological activities. This article explores its properties, biological effects, and relevant research findings.

This compound is characterized by its molecular structure which includes two methyl groups attached to the third carbon of a hexanal chain. This structural configuration influences its chemical reactivity and biological interactions. The compound is primarily used in the synthesis of various organic compounds and as a flavoring agent in the food industry.

1. Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thus preventing oxidative stress which can lead to cellular damage and various diseases.

  • Study Findings : A study evaluating the antioxidant potential of various aldehydes found that this compound demonstrated moderate scavenging activity against free radicals using assays such as DPPH and ABTS .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against various pathogens. Its ability to inhibit microbial growth suggests potential applications in food preservation and pharmaceuticals.

  • Research Insights : In vitro studies have shown that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's mode of action is believed to disrupt microbial cell membranes, leading to cell lysis .

3. Cytotoxicity

The cytotoxic effects of this compound have been explored in several cancer cell lines. Understanding its potential as an anticancer agent is vital for developing new therapeutic strategies.

  • Cytotoxic Studies : Evaluations using MTT assays on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) revealed that this compound exhibits cytotoxic effects with IC50 values indicating significant cell death at certain concentrations .

Data Tables

Biological Activity Assay Method IC50 Value
Antioxidant ActivityDPPH4.36 ± 0.91 mg/mL
Antioxidant ActivityABTS2.12 ± 0.05 mg/mL
CytotoxicityMTT AssayVaries by cell line

Case Study 1: Antioxidant Evaluation

A detailed study analyzed the antioxidant capacity of various aldehydes including this compound. The results indicated that while it showed moderate activity, it was less effective than standard antioxidants like Trolox and BHT .

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial properties of several organic compounds, this compound was tested against common foodborne pathogens such as E. coli and Salmonella spp. The findings confirmed its effectiveness in inhibiting bacterial growth at specific concentrations .

Properties

IUPAC Name

3,3-dimethylhexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-5-8(2,3)6-7-9/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEORNQYISDNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339758
Record name 3,3-Dimethylhexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55320-57-5
Record name 3,3-Dimethylhexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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